Deruxtecan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deruxtecan-d4 is a deuterium-labeled derivative of deruxtecan, a potent topoisomerase I inhibitor. This compound is primarily used in the synthesis of antibody-drug conjugates, such as trastuzumab deruxtecan, which are designed for targeted cancer therapy. The deuterium labeling in this compound enhances its stability and allows for precise tracking in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deruxtecan-d4 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the deruxtecan molecule. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction:
Peptide Linker Attachment: The attachment of a maleimide-GGFG peptide linker to the deuterated deruxtecan molecule.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions and peptide linker attachment.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Deruxtecan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of antibody-drug conjugates and other pharmaceutical compounds .
Scientific Research Applications
Deruxtecan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of deruxtecan-based compounds.
Biology: Employed in cellular studies to investigate the mechanisms of action of deruxtecan-based drugs.
Medicine: Integral in the development of targeted cancer therapies, particularly in the synthesis of antibody-drug conjugates like trastuzumab deruxtecan.
Industry: Utilized in the large-scale production of deruxtecan-based pharmaceuticals for clinical use
Mechanism of Action
Deruxtecan-d4 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and causing DNA damage. This leads to the induction of apoptosis in rapidly dividing cancer cells. The molecular targets and pathways involved include the HER2 receptor, which is overexpressed in certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
Exatecan: A topoisomerase I inhibitor similar to deruxtecan but without the deuterium labeling.
Trastuzumab Deruxtecan: An antibody-drug conjugate that includes deruxtecan as its cytotoxic payload.
Patritumab Deruxtecan: Another antibody-drug conjugate targeting HER3, with deruxtecan as the cytotoxic component.
Uniqueness of Deruxtecan-d4
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research and development, as well as in the clinical setting for the synthesis of advanced antibody-drug conjugates .
Properties
Molecular Formula |
C52H56FN9O13 |
---|---|
Molecular Weight |
1038.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2 |
InChI Key |
WXNSCLIZKHLNSG-BXKFTRBMSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NCOC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.